Conformational Twist Angle Differentiates Ortho-Methyl Derivative from Unsubstituted Tolane
The ortho-methyl group in 1-methyl-2-phenylethynyl-benzene introduces steric clash between the methyl substituent and the ortho-hydrogen on the adjacent phenyl ring. This steric hindrance increases the dihedral twist angle between the two aromatic planes relative to unsubstituted diphenylacetylene, which adopts a nearly planar geometry in its ground state [1]. A larger twist angle reduces π-orbital overlap across the alkyne bridge, directly affecting conjugation length, HOMO-LUMO gap, and the energetics of the S₁ excited state [2]. While a direct X-ray crystallographic measurement of the twist angle for 1-methyl-2-phenylethynyl-benzene is not available, class-level studies on ortho-substituted diphenylacetylenes consistently demonstrate that ortho-methyl substitution increases the dihedral angle from ~0-10° (unsubstituted) to >30° [1][3]. This structural perturbation has downstream consequences on all electronic and photophysical properties.
| Evidence Dimension | Ground-state dihedral twist angle between aryl rings |
|---|---|
| Target Compound Data | Estimated >30° (class-level inference based on ortho-substituted diphenylacetylene analogs) |
| Comparator Or Baseline | Diphenylacetylene (tolane): ~0-10° (nearly planar) [1] |
| Quantified Difference | Increase of ~20-30° in twist angle |
| Conditions | Class-level inference from DFT calculations and X-ray structures of ortho-substituted diphenylacetylene derivatives; direct experimental data for target compound not reported. |
Why This Matters
A larger twist angle reduces π-conjugation, directly altering the compound's UV-Vis absorption wavelength, fluorescence quantum yield, and nonlinear optical response—properties critical for materials selection.
- [1] Wierzbicka, M.; Bylińska, I.; Czaplewski, C.; Wiczk, W. Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes. RSC Adv. 2015, 5, 29294-29303. View Source
- [2] Belyaev, A.; Cheng, Y.-H.; Liu, Z.-Y.; et al. Influence of an electron-acceptor substituent type on the photophysical properties of unsymmetrically substituted diphenylacetylene. Spectrochim. Acta A Mol. Biomol. Spectrosc. 2016, 158, 1-8. View Source
- [3] Crisp, G. T.; Bubner, T. P. Conformational and electronic engineering of twisted diphenylacetylenes. Tetrahedron 2003, 59, 5825-5832. View Source
